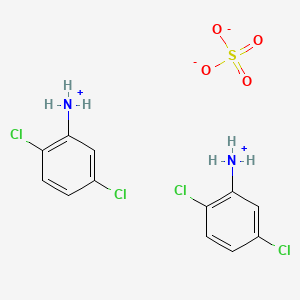
Bis(2,5-dichloroanilinium) sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,5-dichloroanilinium) sulphate: is an organic compound with the chemical formula C12H12Cl4N2O4S. It is a salt formed from the reaction of 2,5-dichloroaniline with sulfuric acid. This compound is known for its unique crystalline structure and its ability to form hydrogen and halogen bonds, which contribute to its stability and various applications in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of bis(2,5-dichloroanilinium) sulphate typically involves the electrochemical reduction of 2,5-dichloronitrobenzene to 2,5-dichloroaniline in an aqueous-ethanolic solution of sulfuric acid. The reaction conditions, such as the concentration of sulfuric acid, the nature and amount of the organic solvent, the cathode material, and the electrolysis temperature, are optimized to achieve a high yield and quality of the target product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure consistency and purity of the final product. The use of advanced electrochemical techniques and continuous monitoring of reaction conditions are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2,5-dichloroanilinium) sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form simpler aniline derivatives.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various halogenating agents are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction can produce aniline derivatives .
Wissenschaftliche Forschungsanwendungen
Bis(2,5-dichloroanilinium) sulphate has a wide range of applications in scientific research:
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of bis(2,5-dichloroanilinium) sulphate involves its ability to form stable hydrogen and halogen bonds. These interactions contribute to its unique crystalline structure and stability. The compound’s molecular targets and pathways are primarily related to its interactions with other molecules through hydrogen and halogen bonding, which influence its physical and chemical properties .
Vergleich Mit ähnlichen Verbindungen
- 3-Chloroanilinium hydrogen sulfate
- 2,5-Dichloroanilinium perchlorate hydrate
Comparison: Bis(2,5-dichloroanilinium) sulphate is unique due to its specific halogen bonding interactions, which are not as prominent in similar compounds. For example, 3-chloroanilinium hydrogen sulfate primarily forms hydrogen bonds, while 2,5-dichloroanilinium perchlorate hydrate involves interactions with lattice water molecules .
Eigenschaften
CAS-Nummer |
71463-48-4 |
|---|---|
Molekularformel |
C12H12Cl4N2O4S |
Molekulargewicht |
422.1 g/mol |
IUPAC-Name |
(2,5-dichlorophenyl)azanium;sulfate |
InChI |
InChI=1S/2C6H5Cl2N.H2O4S/c2*7-4-1-2-5(8)6(9)3-4;1-5(2,3)4/h2*1-3H,9H2;(H2,1,2,3,4) |
InChI-Schlüssel |
PKWMIEJJYIDBRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)[NH3+])Cl.C1=CC(=C(C=C1Cl)[NH3+])Cl.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


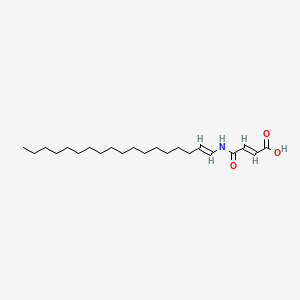



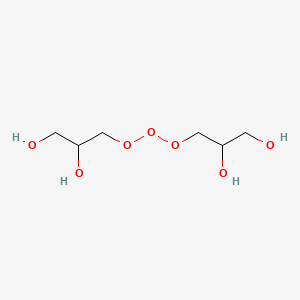
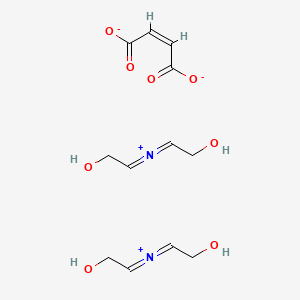
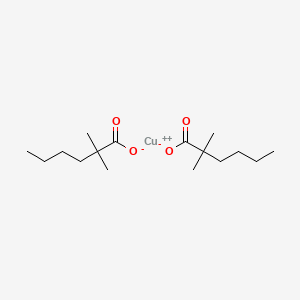
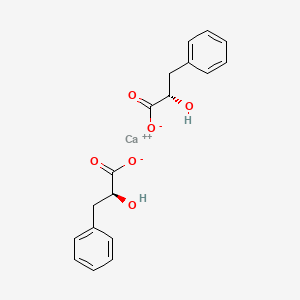

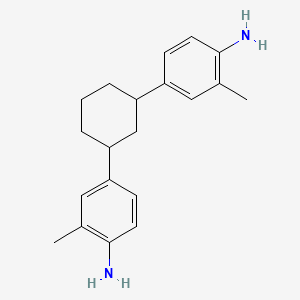
![2-[(4-Aminophenyl)methyl]-6-isopropylaniline](/img/structure/B12659720.png)



